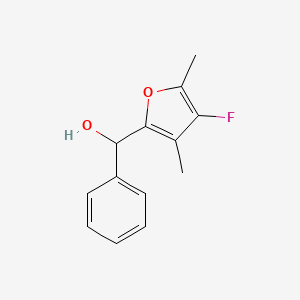
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇是一种有机化合物,分子式为C13H13FO2。它是呋喃的氟化衍生物,呋喃是一种杂环芳香化合物。由于其结构中同时存在氟和苯基,使其成为各研究领域和行业感兴趣的化合物。
准备方法
合成路线和反应条件
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇的合成通常涉及在合适的催化剂存在下,4-氟-3,5-二甲基呋喃与苯甲醛反应。反应条件通常包括:
溶剂: 常用的溶剂包括乙醇或甲醇。
催化剂: 酸性催化剂,如对甲苯磺酸或路易斯酸,如氯化铝。
温度: 反应通常在室温或略微升高的温度(25-50°C)下进行。
时间: 反应时间可能从几个小时到一夜不等,具体取决于所需的收率和纯度。
工业生产方法
在工业环境中,(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇的生产可能涉及连续流反应器,以优化反应条件并提高收率。使用自动化系统可确保一致的质量和可扩展性。
化学反应分析
反应类型
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮。
还原: 该化合物可以被还原形成相应的醇或烷烃。
取代: 氟原子可以被其他亲核试剂,如胺或硫醇取代。
常用试剂和条件
氧化: 在酸性条件下,使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 在碱存在下,使用氨 (NH3) 或硫脲 (NH2CSNH2) 等亲核试剂。
主要形成的产物
氧化: 形成(4-氟-3,5-二甲基呋喃-2-基)(苯基)酮。
还原: 形成(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲烷。
取代: 形成(4-氨基-3,5-二甲基呋喃-2-基)(苯基)甲醇或(4-巯基-3,5-二甲基呋喃-2-基)(苯基)甲醇。
科学研究应用
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于开发新材料,以及作为生产药物和农用化学品的中间体。
作用机制
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇的作用机制涉及其与特定分子靶标的相互作用。氟原子增强了化合物形成氢键和与酶或受体相互作用的能力。苯基有助于化合物的疏水相互作用,使其能够穿透细胞膜并到达细胞内靶标。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- (4-氟-3,5-二甲基呋喃-2-基)甲醇
- (4-氟-3,5-二甲基呋喃-2-基)(甲基)甲醇
- (4-氟-3,5-二甲基呋喃-2-基)(苯基)乙醇
独特性
(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇的独特之处在于其氟和苯基的组合,赋予其独特的化学和物理性质。这些基团增强了其反应性和形成多种化学衍生物的潜力,使其成为各种研究和工业应用中的宝贵化合物。
生物活性
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol is an organic compound characterized by a furan ring substituted with a fluorine atom and two methyl groups, alongside a phenolic structure. Its molecular formula is C12H13FO. The compound has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The unique combination of the furan and phenolic structures along with the fluorine atom is believed to enhance its reactivity and biological activity compared to other similar compounds.
Predicted Activities
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound may exhibit a range of biological activities. Some predicted activities include:
- Antimicrobial : Potential to inhibit bacterial growth.
- Anticancer : Possible cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : May reduce inflammation through specific pathways.
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on phenolic compounds demonstrated that the presence of hydroxyl groups enhances anticancer activity by promoting favorable interactions with DNA .
- Antimicrobial Effects : Research has indicated that phenolic compounds can possess antimicrobial properties. A study on benzofuroxan derivatives revealed that certain structural features contribute to their effectiveness against pathogenic bacteria . This suggests that this compound could similarly exhibit antimicrobial properties.
- Mechanism of Action : The mechanism of action for the anticancer activity is thought to involve the induction of apoptosis via the mitochondrial pathway, as observed in other phenolic compounds . This pathway enhances reactive oxygen species (ROS) production, leading to increased cell death in cancerous cells.
Synthesis Methods
Various synthetic routes have been proposed for producing this compound. Common methods include:
- Grignard Reaction : Involves reacting furan derivatives with phenolic compounds under controlled conditions.
- Direct Fluorination : Utilizes fluorinating agents to introduce the fluorine atom into the furan ring.
Comparative Analysis
To understand the significance of this compound in comparison to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Furan ring with methyl and fluorine substitutions | Potential anticancer and antimicrobial properties |
| Benzofuroxan Derivatives | Hybrid structures combining phenol and benzofuroxan | High cytotoxicity against cancer cell lines |
| Phenolic Compounds | Aromatic ring with hydroxyl groups | Enhanced interaction with biological targets |
属性
分子式 |
C13H13FO2 |
|---|---|
分子量 |
220.24 g/mol |
IUPAC 名称 |
(4-fluoro-3,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI 键 |
ATHXSNVZUGNVNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1F)C)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















